molecular formula C15H21NO B8742846 2-(4-(Tert-butyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(4-(Tert-butyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B8742846
M. Wt: 231.33 g/mol
InChI Key: ASYVHBLHJLMHJL-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H21NO/c1-14(2,3)12-8-6-11(7-9-12)13-16-15(4,5)10-17-13/h6-9H,10H2,1-5H3

InChI Key

ASYVHBLHJLMHJL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 101b (1000 g, crude) in thionyl chloride (1.5 L) was refluxed for 1 hour. The reaction mixture was cooled to room temperature and poured into 500 mL of stirred Et2O, during which time a white precipitate formed. The precipitate was collected by filtration and washed with Et2O, dissolved in 500 mL of water and neutralized with 25 percent NaOH. The yellow aqueous solution was extracted with EtOAC (3×500 mL) and the combined organic phase was washed with 500 mL of brine, dried over Na2SO4, filtered and concentrated in vacuo to provide 101c (530 g, 40.8% over 3 steps) as a white solid. 1HNMR (300 MHz, CDCl3) δ 7.87 (d, J=8.4 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H), 4.08 (s, 2H), 1.37 (s, 6H), 1.33 (s, 9H).
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1000 g
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1.5 L
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500 mL
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Yield
40.8%

Synthesis routes and methods II

Procedure details

All of the 4-tert-butyl-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzamide prepared above (174 mmol) was charged into a 500 mL round bottom flask fitted with a stir bar and septum. Established and maintained nitrogen atmosphere. Added 50 mL (685 mmol) of thionyl chloride dropwise over 20 min. Warmed the flask with a heat gun to dissolve some of the resin and initiate the reaction. The reaction mixture solidified. Warmed the flask with a heat gun to dissolve all the solids. Cooled to room temperature. Poured the reaction solution in a thin stream into 500 mL of stirred Et2O. A white precipitate formed. Collected the precipitate by filtration and washed thoroughly with Et2O. Dissolved the collected solids in 300 mL water and neutralized with 25% NaOH. Extracted the yellow aqueous solution with 2×200 mL Et2O. Washed the yellow extracts with 200 brine, dried over MgSO4, and removed the solvent on rotavap to obtain 28.50 g of the title compound as a waxy white solid. MS (ESI) 232 (M+H)+.
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50 mL
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500 mL
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Synthesis routes and methods III

Procedure details

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